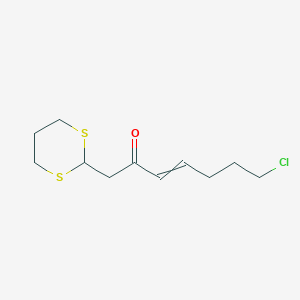![molecular formula C31H44K2O18S2 B14180582 Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is derived from plants such as Atractylis gummifera and Xanthium species . This compound is known for its potent inhibitory effects on mitochondrial function, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium carboxyatractyloside involves the extraction of carboxyatractyloside from plant sources, followed by its conversion to the dipotassium salt form. The extraction process typically includes solid-phase extraction and high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) for purification .
Industrial Production Methods
the extraction and purification processes used in research settings can be scaled up for industrial purposes if needed .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium carboxyatractyloside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory properties.
Reduction: Reduction reactions can modify the glycosidic bonds, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce simpler glycosides .
Wissenschaftliche Forschungsanwendungen
Dipotassium carboxyatractyloside has several scientific research applications, including:
Wirkmechanismus
Dipotassium carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a crucial enzyme in the mitochondrial inner membrane. This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and subsequent cell death . The compound stabilizes the nucleoside binding site of the translocase, preventing the normal function of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atractyloside: Another diterpene glycoside that also inhibits the ADP/ATP translocase but is less potent than dipotassium carboxyatractyloside.
Bongkrekic Acid: A compound with similar inhibitory effects on mitochondrial function but with a different chemical structure.
Uniqueness
Dipotassium carboxyatractyloside is unique due to its high potency and specificity in inhibiting the ADP/ATP translocase. Unlike atractyloside, its effects are not reversed by increasing the concentration of adenine nucleotides . This makes it a valuable tool in studying mitochondrial function and potential therapeutic applications .
Eigenschaften
Molekularformel |
C31H44K2O18S2 |
|---|---|
Molekulargewicht |
847.0 g/mol |
IUPAC-Name |
dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)




![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)

![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)



![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
